molecular formula C11H17N5O B13511811 (R)-4-(3-Aminopyrrolidin-1-yl)-5,6-dimethylpyrimidine-2-carboxamide

(R)-4-(3-Aminopyrrolidin-1-yl)-5,6-dimethylpyrimidine-2-carboxamide

Cat. No.: B13511811
M. Wt: 235.29 g/mol
InChI Key: FHWQOFMMSAFMHC-MRVPVSSYSA-N
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Description

4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a dimethylpyrimidine carboxamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors. One common approach involves the reaction of an amine with a suitable carbonyl compound to form the pyrrolidine ring.

    Attachment of the Pyrimidine Moiety: The pyrimidine ring is introduced through a condensation reaction between a pyrimidine derivative and the pyrrolidine intermediate. This step often requires the use of a dehydrating agent to facilitate the formation of the desired product.

    Final Functionalization: The final step involves the introduction of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biomolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.

    Industry: In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(3R)-3-aminopyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide
  • Pyrrolidine derivatives: Pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones

Uniqueness

4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H17N5O

Molecular Weight

235.29 g/mol

IUPAC Name

4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamide

InChI

InChI=1S/C11H17N5O/c1-6-7(2)14-10(9(13)17)15-11(6)16-4-3-8(12)5-16/h8H,3-5,12H2,1-2H3,(H2,13,17)/t8-/m1/s1

InChI Key

FHWQOFMMSAFMHC-MRVPVSSYSA-N

Isomeric SMILES

CC1=C(N=C(N=C1N2CC[C@H](C2)N)C(=O)N)C

Canonical SMILES

CC1=C(N=C(N=C1N2CCC(C2)N)C(=O)N)C

Origin of Product

United States

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